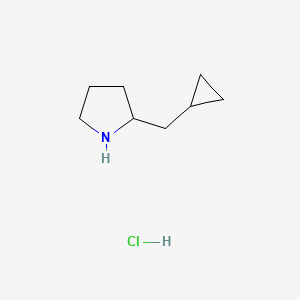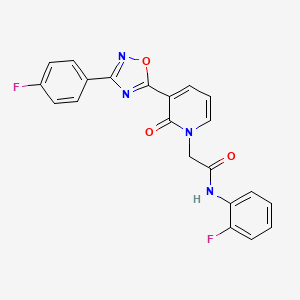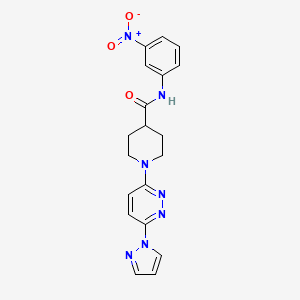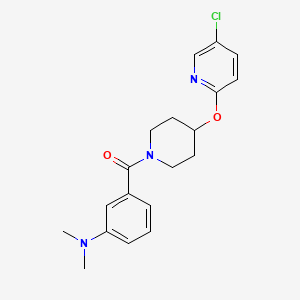
2-(Cyclopropylmethyl)pyrrolidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropylmethyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 2416236-28-5 . It has a molecular weight of 161.67 and its IUPAC name is 2-(cyclopropylmethyl)pyrrolidine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 2-(Cyclopropylmethyl)pyrrolidine;hydrochloride, involves various methods such as cyclization, ring annulation, cycloaddition, direct C-H arylation, and others . These methods allow for the efficient exploration of the pharmacophore space due to sp3-hybridization .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C8H15N.ClH/c1-2-8(9-5-1)6-7-3-4-7;/h7-9H,1-6H2;1H . This indicates that the molecule consists of a pyrrolidine ring with a cyclopropylmethyl group attached to it.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 161.67 .Applications De Recherche Scientifique
Synthesis and Functionalization
- 2-(Cyclopropylmethyl)pyrrolidine;hydrochloride plays a role in the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of [1]benzopyrano[2,3-b]pyrrol-4(1H)-ones, which were further functionalized for potential applications in various fields (Alberola et al., 1997).
Applications in Organic Chemistry
- The compound finds applications in organic chemistry, particularly in the creation of novel ligands. For example, (2-choroethyl)pyrrolidine hydrochloride has been used to generate N-{2-(4-methoxyphenyltelluro)ethyl}pyrrolidine, a precursor for synthesizing various metal complexes (Singh et al., 2003).
Role in Heterocyclic Compound Synthesis
- The chemistry of pyrrolidines, which includes derivatives of this compound, is significant for the development of pharmaceuticals and industrial applications. These compounds have been synthesized for their biological effects and potential uses in medicine and industry (Żmigrodzka et al., 2022).
Enabling Stereoselective Synthesis
- This compound contributes to the stereoselective synthesis of azetidines and pyrrolidines, enabling the production of compounds with specific stereochemical properties. This is crucial in the pharmaceutical industry where the stereochemistry of a compound can significantly influence its biological activity (Medjahdi et al., 2009).
Facilitating One-Pot Synthesis Procedures
- It's used in one-pot synthesis procedures for creating N-substituted 2-(arylmethyl)pyrrolidines. Such methodologies are advantageous in organic synthesis due to their efficiency and potential for reducing the environmental impact of chemical processes (Gräbe et al., 2009).
Structural Analysis and Characterization
- Structural analysis and characterization of pyrrolidine derivatives are essential in understanding their chemical properties and potential applications. Studies have been conducted on various pyrrolidine compounds to understand their molecular structures and interactions (Bădilescu, 1970).
Novel Reactions and Methodologies
- Research on this compound has led to the development of novel reactions and methodologies in organic synthesis. This includes deconjugative esterification reactions and the exploration of new catalysts and reagents (Sano et al., 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with it include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Propriétés
IUPAC Name |
2-(cyclopropylmethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-8(9-5-1)6-7-3-4-7;/h7-9H,1-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKUXFAWYHLNBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2CC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2380333.png)
![4-hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2380334.png)
![7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2380335.png)
![2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2380338.png)
![1-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B2380340.png)
![3-[(2-methylbenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2380342.png)

![methyl 7-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2380344.png)

![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/no-structure.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2380351.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2380352.png)

